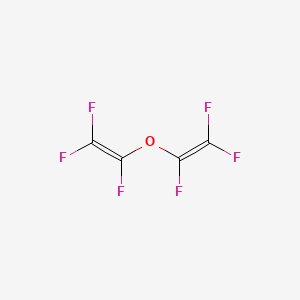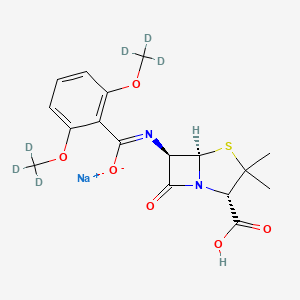
Methicillin-d6 Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methicillin-d6 Sodium is a deuterated form of methicillin, a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is primarily used in scientific research as a stable isotope-labeled compound. Methicillin itself was discovered in 1960 and was used to treat infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing organisms such as Staphylococcus aureus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methicillin-d6 Sodium involves the incorporation of deuterium atoms into the methicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Methicillin-d6 Sodium, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Methicillin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert methicillin to its corresponding alcohols.
Substitution: Methicillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include methicillin sulfoxide, methicillin alcohols, and substituted methicillin derivatives. These products are often used in further research to study the properties and activities of methicillin and its analogs .
科学的研究の応用
Methicillin-d6 Sodium is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of methicillin.
Biology: Employed in studies of bacterial resistance mechanisms, particularly in methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of methicillin in the body.
Industry: Applied in the development of new antibiotics and in quality control processes .
作用機序
Methicillin-d6 Sodium, like methicillin, exerts its effects by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme (penicillin-binding proteins or PBPs) used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to Methicillin-d6 Sodium include:
Flucloxacillin: Another beta-lactam antibiotic used to treat infections caused by susceptible Gram-positive bacteria.
Dicloxacillin: A beta-lactam antibiotic similar to methicillin but with a broader spectrum of activity.
Oxacillin: A beta-lactam antibiotic used to treat penicillin-resistant Staphylococcus aureus
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and studies of drug metabolism. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis of the compound in various biological and chemical systems.
特性
分子式 |
C17H19N2NaO6S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
InChIキー |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[O-].[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



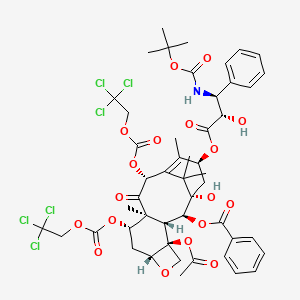
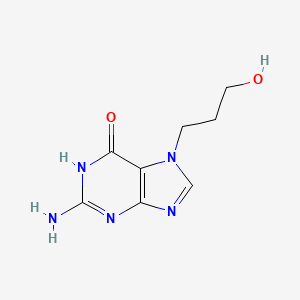

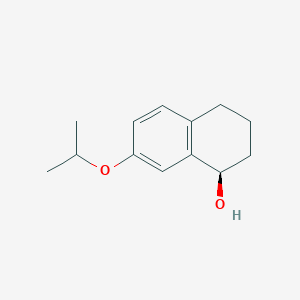

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
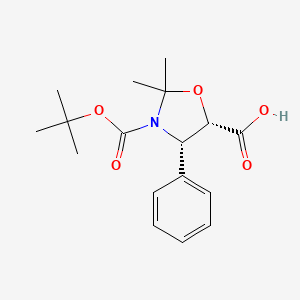
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
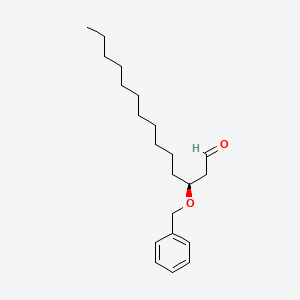
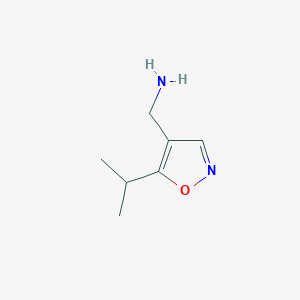
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)

